1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione
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Overview
Description
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione is a complex organic compound that features a unique combination of a tetrahydrofuran ring, a thiophene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Construction of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents such as PCC or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4, hydrogenation with Pd/C
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(perfluorohexyl)-1H-pyrimidine-2,4-dione
- 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and for developing new materials with tailored properties.
Properties
CAS No. |
127235-63-6 |
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Molecular Formula |
C13H14N2O5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11-/m0/s1 |
InChI Key |
PCDQBRGMSMVLDZ-NGZCFLSTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Origin of Product |
United States |
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